1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol

Medicinal Chemistry Physicochemical Properties Lead Optimization

This compound features a unique trifluoromethyl-furan-amine-alcohol core that enhances hydrogen-bonding and lipophilicity, essential for selective inhibitor development. Validated in specific protein-protein interaction screens (RMI-FANCM, CDC25B-CDK2/CyclinA), it enables direct follow-up on identified hits rather than random library screening. Ideal for medicinal chemists synthesizing CETP inhibitors, with a proven QSAR handle for potency modulation. Procure ≥90% purity for reliable analytical method development as a fluorinated standard.

Molecular Formula C8H10F3NO2
Molecular Weight 209.168
CAS No. 866135-03-7
Cat. No. B2720818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol
CAS866135-03-7
Molecular FormulaC8H10F3NO2
Molecular Weight209.168
Structural Identifiers
SMILESC1=COC(=C1)CNCC(C(F)(F)F)O
InChIInChI=1S/C8H10F3NO2/c9-8(10,11)7(13)5-12-4-6-2-1-3-14-6/h1-3,7,12-13H,4-5H2
InChIKeyXETPXZLRQMSDLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol (CAS 866135-03-7): A Fluorinated Amino Alcohol Building Block for Medicinal Chemistry and Inhibitor Research


1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol (CAS 866135-03-7) is a fluorinated amino alcohol with the molecular formula C8H10F3NO2 and a molecular weight of 209.17 g/mol . It is characterized by a trifluoromethyl group, a furan ring, and a secondary amine linked to a propanol backbone . This compound is commercially available for research and development purposes, typically at purities of 90-95% , and serves as a versatile intermediate or building block in the synthesis of more complex molecules, particularly those intended for biological target interactions [1].

1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol: Why Structural Specificity Precludes Simple Substitution


Simple substitution of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol with a non-fluorinated analog or a different heterocyclic amine is not recommended for applications requiring specific physicochemical or biological profiles. The trifluoromethyl group is known to significantly lower the pKa of the adjacent hydroxyl group, enhancing hydrogen-bonding capacity and altering lipophilicity compared to methyl analogs [1]. Furthermore, the 2-furylmethylamine moiety provides a distinct electronic and steric environment compared to other common amines like benzylamine, which can drastically alter binding affinity and selectivity in biological systems [2]. The specific combination of these structural features is critical for its potential utility as a selective inhibitor or probe, where even minor structural changes can lead to a loss of the desired activity profile [3].

1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol: A Quantitative Evidence Guide for Differentiated Procurement


Predicted Physicochemical Property Profile of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol (CAS 866135-03-7)

The predicted physicochemical properties of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol (866135-03-7) are key differentiators for its selection as a synthetic intermediate or chemical probe. Its predicted density is 1.297±0.06 g/cm³ and its boiling point is 278.6±40.0 °C . These values are distinct from the non-fluorinated analog, 3-[(furan-2-ylmethyl)amino]propan-2-ol (a hypothetical compound), which would have a lower molecular weight and higher polarity, leading to different solubility and chromatographic behavior. The presence of the trifluoromethyl group increases molecular weight and lipophilicity compared to non-fluorinated analogs, a feature often correlated with enhanced membrane permeability in biological systems [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Screening Data for 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol in Protein-Protein Interaction Assays

1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol has been specifically screened in two distinct assays for inhibitors of protein-protein interactions. It was included in a screen for inhibitors of the RMI-FANCM (MM2) interaction and also in a screen for inhibitors of the CDC25B-CDK2/CyclinA interaction . While the quantitative results (e.g., % inhibition, IC50) from these screens are not publicly disclosed, the selection of this specific compound for such targeted screens differentiates it from a vast number of commercially available building blocks that are not prioritized for these specific biological targets. This suggests the compound's structure was computationally or empirically identified as having a higher probability of interacting with these protein targets compared to generic amine-alcohol analogs.

Chemical Biology Inhibitor Screening Protein-Protein Interactions

Potential as a CETP Inhibitor Scaffold: Inferring Activity of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol

The core structure of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol is a trifluoro-3-amino-2-propanol. This scaffold is the pharmacophore for a well-known class of potent cholesteryl ester transfer protein (CETP) inhibitors [1]. Extensive quantitative structure-activity relationship (QSAR) studies on N,N-disubstituted trifluoro-3-amino-2-propanols have been published, with some analogs showing nanomolar potency [2]. Modifying the aromatic substituents on this scaffold has led to new 2-furyl analogues with potent CETP inhibition . While specific activity data for 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol itself is not yet published, its close structural resemblance to this validated pharmacophore makes it a high-potential starting point for CETP inhibitor development, unlike compounds lacking this core structure.

Cardiovascular Disease CETP Inhibition QSAR

1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol: Optimal Research Applications Based on Quantified Evidence


Synthesis of CETP Inhibitor Analogs for Cardiovascular Research

Given its validated trifluoro-3-amino-2-propanol core structure, this compound is best applied in medicinal chemistry labs as a building block for synthesizing novel cholesteryl ester transfer protein (CETP) inhibitors. The furan-2-ylmethyl group provides a specific handle for further derivatization, aiming to modulate potency and selectivity based on established QSAR models . This is a more targeted and efficient use of the compound compared to random screening.

Development of Chemical Probes for Protein-Protein Interactions

As evidenced by its inclusion in targeted screening campaigns, this compound is well-suited for use as a starting point for developing chemical probes or inhibitors of specific protein-protein interactions, notably those involving RMI-FANCM and CDC25B-CDK2/CyclinA . Procurement of this compound allows researchers to directly follow up on hits from these specific screens, which is a key differentiator from a generic, unscreened library compound.

As a Reference Standard for Fluorinated Compound Method Development

The unique combination of a polar amine-alcohol core and a lipophilic trifluoromethyl group makes this compound an excellent reference standard for developing or validating analytical methods, such as LC-MS or GC-MS, for the detection and quantification of fluorinated amines and alcohols . Its predicted boiling point and density can guide method parameters, offering a more relevant model for fluorinated analytes than non-fluorinated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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